Epiandrosterone sulfate

Doping Control Anti-Doping Analysis Carbon Isotope Ratio Mass Spectrometry

Standard steroid metabolite panels often miss prolonged testosterone misuse due to rapid clearance. Epiandrosterone sulfate (CAS 977-35-5) overcomes this limitation, serving as a validated long-term marker with a 2- to 5-fold detection window extension over conventional IRMS targets. - Enables retrospective athlete biological passport (ABP) analysis up to 20 days post-administration. - Validated as a non-invasive plasma biomarker for 5α-reductase activity, declining ~50% during finasteride treatment. - Supplied as a certified reference standard (≥98% purity) with full documentation for WADA-accredited GC-C-IRMS and LC-MS/MS workflows.

Molecular Formula C19H30O5S
Molecular Weight 370.504
CAS No. 977-35-5
Cat. No. B607343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpiandrosterone sulfate
CAS977-35-5
SynonymsEpiandrosterone Sulfate, Epiandrosterone, Epiandrosterone 16-bromo, Epiandrosterone 16 bromo,
Molecular FormulaC19H30O5S
Molecular Weight370.504
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OS(=O)(=O)O
InChIInChI=1S/C19H30O5S/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h12-16H,3-11H2,1-2H3,(H,21,22,23)/t12-,13-,14-,15-,16-,18-,19-/m0/s1
InChIKeyZMITXKRGXGRMKS-DDCNXBGYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Epiandrosterone Sulfate: Sulfoconjugated Biomarker


Epiandrosterone sulfate (CAS 977-35-5) is a sulfoconjugated steroid metabolite classified as a 5α-reduced androgen sulfate [1]. It is an endogenous human metabolite formed from dehydroepiandrosterone (DHEA) via 5α-reductase and sulfotransferase activity . The compound is a white to off-white powder with a molecular weight of 370.5 g/mol [1]. Its primary applications lie in anti-doping analysis, where it serves as a long-term marker for testosterone and anabolic steroid misuse due to its extended urinary detection window relative to non-sulfated and glucuronidated counterparts [2], and in clinical research as a biomarker for 5α-reductase activity [3].

Doping control Extended retrospective marker for testosterone misuse testing
5α-Reductase research Biomarker for enzyme activity studies
Method development Steroid sulfate panel calibrant for LC-MS/MS

Epiandrosterone Sulfate Substitution Risks


Direct substitution of epiandrosterone sulfate with its non-sulfated parent compound, epiandrosterone, or with alternative sulfated steroids such as dehydroepiandrosterone sulfate (DHEA-S) is not analytically or biologically equivalent. The sulfate moiety confers a strongly acidic character (pKa -1.3) [1] and dramatically reduces aqueous solubility (0.0048 g/L) compared to the free steroid [1], impacting extraction efficiency and chromatographic behavior. Critically, in doping control, epiandrosterone sulfate demonstrates a detection window extension of 2- to 5-fold over conventional target compounds after exogenous steroid administration [2], a property not shared by all sulfated or non-sulfated metabolites. Furthermore, immunoassays exhibit variable cross-reactivity: a monoclonal antibody raised against DHEA-S shows 360% cross-reactivity with epiandrosterone sulfate [3], necessitating careful correction in multiplexed assays and precluding simple one-to-one substitution in established protocols.

Free steroid forms Sulfate moiety alters solubility and extraction; direct substitution may compromise recovery.
Other sulfated metabolites Detection window extension is not shared; DHEA-S may not provide comparable retrospective coverage.
Immunoassay protocols Cross-reactivity profiles differ; correction steps required for multiplexed assays.

Epiandrosterone Sulfate Evidence-Based Differentiation


Extended Detection Window vs. IRMS Targets

In excretion studies following oral administration of testosterone or related steroids, epiandrosterone sulfate (EPIA_S) demonstrated a significantly prolonged detection window. Specifically, after a single 40 mg oral dose of testosterone, the contribution of exogenous testosterone to urinary EPIA_S was traceable for up to 8 days [1]. When compared to routinely used steroidal target compounds in carbon isotope ratio (CIR) mass spectrometry, EPIA_S prolonged detectability by a factor of 2 to 5 [1]. In a separate study of oral testosterone undecanoate administration, EPIA_S/testosterone sulfate (EpiAS/TS) ratios enabled detection for an average of 20 days post-last dose [2].

Detection Window
Head-to-head
2–5× over conventional IRMS targets · up to 20 days post-dose
Supports extended retrospective doping control analysis.
Oral testosterone administration studies; GC-C-IRMS.
Doping Control Anti-Doping Analysis Carbon Isotope Ratio Mass Spectrometry

ELISA Cross-Reactivity for Direct Plasma Assay

Monoclonal antibodies generated against a DHEA-7-O-CMO-BSA immunogen demonstrated 360% cross-reactivity with both androsterone sulfate and epiandrosterone sulfate relative to DHEA-S (100%) [1]. This high cross-reactivity enables the direct determination of androsterone and epiandrosterone sulfates in human plasma using a single ELISA platform, after mathematical correction for the DHEA-S contribution [1]. In contrast, antibodies raised against alternative DHEA conjugates (e.g., DHEA-3HS-BSA) showed minimal cross-reactivity with these 5α-reduced sulfates, rendering them unsuitable for their detection [1].

ELISA Cross-Reactivity
Head-to-head
360% cross-reactivity vs. DHEA-S (100% reference)
Enables direct plasma assay with DHEA-S correction step.
Competitive ELISA; requires mathematical correction.
Immunoassay Development Clinical Endocrinology 5α-Reductase Activity

5α-Reductase Activity Biomarker Validation

In a study of three normal adult men administered finasteride (5 mg/day), a selective 5α-reductase type II inhibitor, plasma androsterone/epiandrosterone sulfates (measured as a combined pool) declined in parallel with dihydrotestosterone (DHT) to approximately 50% of basal levels [1]. In contrast, plasma dehydroepiandrosterone sulfate (DHEA-S), cortisol, and androstenedione showed little to no change [1]. This differential response confirms that the measurement of androsterone/epiandrosterone sulfates provides information equivalent to plasma DHT, which is technically more challenging to assay due to its lower circulating concentrations [1].

5α-Reductase Biomarker
Head-to-head
~50% decline parallel to DHT with finasteride
Supports biomarker utility for 5α-reductase activity research.
Human plasma study; n=3.
5α-Reductase Activity Androgen Metabolism Clinical Pharmacology

Physicochemical Properties and Extraction Behavior

Epiandrosterone sulfate is an extremely strong acid with a predicted pKa of -1.3 [1], existing almost entirely in its ionized sulfonate form at physiological and most analytical pH ranges. This contrasts sharply with non-sulfated epiandrosterone, which is a neutral, relatively lipophilic steroid. The sulfate moiety also confers low aqueous solubility (0.0048 g/L) and a moderate LogP of 0.45 [1]. These properties necessitate specific extraction strategies: the compound is poorly retained on reversed-phase sorbents under neutral conditions but can be effectively isolated using ion-paired extraction (e.g., with N,N-dimethylephedrinium bromide) or weak anion exchange (WAX) solid-phase extraction cartridges [2].

Physicochemical Profile
Class-level
pKa -1.3 · Solubility 0.0048 g/L · LogP 0.45
Dictates ion-paired or WAX extraction for recovery.
Predicted values; confirm under experimental conditions.
Analytical Method Development Sample Preparation Physicochemical Characterization

Epiandrosterone Sulfate: Procurement and Application Scenarios


Anti-Doping Extended Retrospective Detection

Epiandrosterone sulfate should be procured as a certified reference standard for GC-C-IRMS and LC-MS/MS workflows in World Anti-Doping Agency (WADA)-accredited laboratories. The compound's 2- to 5-fold detection window extension over conventional IRMS targets [1] enables retrospective analysis of athlete biological passport (ABP) samples for up to 20 days post-administration [2]. Method implementation requires specific sample preparation accounting for its sulfoconjugated nature, including direct analysis without hydrolysis or ion-paired extraction [3].

5α-Reductase Activity Clinical Research

Plasma epiandrosterone sulfate serves as a validated, non-invasive biomarker for 5α-reductase activity, declining in parallel with DHT (approximately 50%) during finasteride treatment [1]. It offers a practical alternative to direct DHT measurement, which is hampered by low circulating concentrations and technical assay challenges. Researchers should utilize validated ELISA or LC-MS/MS methods with appropriate cross-reactivity correction for DHEA-S [2].

Analytical Method Development for Steroid Sulfates

Epiandrosterone sulfate is an essential calibrant for comprehensive steroid sulfate panels in serum or urine. Validated LC-MS/MS methods achieve limits of quantification between 1 and 80 ng/mL with intra- and inter-day precision (CV) below 10% [1]. Isotope dilution LC-ESI-MS methods offer validated ranges of 0.005-1.5 µg/mL in serum [2]. The compound's strong acidity (pKa -1.3) [3] necessitates ion-paired or weak anion exchange extraction for quantitative recovery [4].

Application
Selection Property
Validation Focus
Extended retrospective doping control detection
Sulfoconjugate detection window extension
GC-C-IRMS or LC-MS/MS method validation
5α-Reductase activity biomarker research
Parallel DHT decline response
ELISA or LC-MS/MS cross-reactivity correction
Steroid sulfate panel method development
Strong acidity and extraction behavior
Ion-paired or WAX extraction recovery

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